Helminthosporal

説明

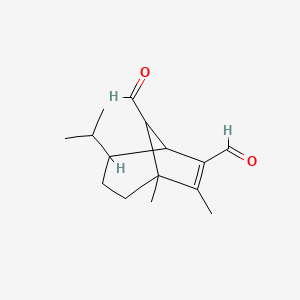

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6,8-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-9(2)11-5-6-15(4)10(3)12(7-16)14(11)13(15)8-17/h7-9,11,13-14H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQXZGZPEZBQXFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2C(CCC1(C2C=O)C)C(C)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90993078 | |

| Record name | 1,7-Dimethyl-4-(propan-2-yl)bicyclo[3.2.1]oct-6-ene-6,8-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90993078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723-61-5 | |

| Record name | 1,7-Dimethyl-4-(propan-2-yl)bicyclo[3.2.1]oct-6-ene-6,8-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90993078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Helminthosporal S Natural Occurrence and Fungal Bioproduction

Primary Fungal Producers of Helminthosporal and Related Metabolites

The ability to synthesize this compound and its precursors is predominantly found within the genus Bipolaris. These fungi are notable pathogens of various cereal crops, and the production of such metabolites is often linked to their virulence.

Bipolaris sorokiniana (syn. Helminthosporium sativum) as a Major Source

Bipolaris sorokiniana, also known by its synonym Helminthosporium sativum, is a primary and well-documented producer of this compound. lu.se This fungus is a significant pathogen, causing a range of diseases in cereals like barley and wheat, including common root rot, spot blotch, and black point. nih.govnih.gov The production of phytotoxic compounds, including this compound and its immediate precursor prehelminthosporol (B167374), is considered a key factor in the development of these diseases. lu.seresearchgate.net

Research has shown that this compound is not typically present in large quantities within the fungal culture itself but is rather formed from prehelminthosporol upon mild acid, base, or heat treatment during extraction processes. lu.se Studies have quantified the production of prehelminthosporol in both the mycelium and the culture filtrate of B. sorokiniana, with maximum concentrations being reached after approximately 12 to 14 days of growth in liquid culture. researchgate.net The release of prehelminthosporol from fungal spores has been observed to occur even before germination, suggesting its role in the very early stages of plant infection. researchgate.net

Other Relevant Fungal Species (e.g., Cochliobolus sativus)

Cochliobolus sativus is the teleomorph, or the sexual reproductive stage, of Bipolaris sorokiniana. acs.org Therefore, it is intrinsically linked to the production of this compound. The ability to produce these sesquiterpenoid toxins is a conserved trait within this species complex.

Beyond B. sorokiniana, other species within the Bipolaris genus have been identified as producers of prehelminthosporol. lu.seresearchgate.net Research has demonstrated that species such as Bipolaris setariae, Bipolaris zeicola, and Bipolaris victoriae also possess the metabolic pathways necessary for the synthesis of this compound. lu.seresearchgate.net This indicates that the capacity to produce these toxins is a conserved feature among closely related Bipolaris species. researchgate.net Additionally, other metabolites related to this compound, such as 9-Hydroxyprehelminthosporol, have been isolated from cultures of Cochliobolus sativus. knaw.nlresearchgate.net

Factors Influencing this compound Production in Fungal Cultures

The biosynthesis of secondary metabolites like this compound is not a static process. It is highly influenced by a multitude of external and internal factors, leading to significant variations in yield.

Environmental Stimuli and Culture Conditions

The production of mycotoxins, including this compound, by filamentous fungi is significantly affected by environmental conditions. nih.gov Factors such as temperature, pH, and the composition of the culture medium play a crucial role in regulating fungal growth and secondary metabolism. mdpi.com While specific optimal conditions for this compound production are not extensively detailed in the literature, general principles of mycotoxin production can be applied.

For instance, the choice of culture medium, including the carbon and nitrogen sources, can greatly influence mycelial growth and metabolite synthesis. mdpi.com Studies on Helminthosporium species have utilized various media, such as potato dextrose agar (B569324) and Czapek-Dox agar, to support growth, which is a prerequisite for toxin production. experimentjournal.com The pH of the medium is another critical factor, with different fungal species having distinct optimal pH ranges for growth and metabolite production. mdpi.com Furthermore, physical parameters like temperature and aeration are known to impact the metabolic activity of fungi. mdpi.com High temperature and humidity are generally favorable conditions for the growth of Bipolaris sorokiniana and the development of the diseases it causes, which may also correlate with higher toxin production. nih.gov

Variability in Toxin Production Across Fungal Isolates

Significant quantitative and qualitative differences in toxin production are commonly observed among various isolates of the same fungal species. scirp.org This variability is well-documented for Bipolaris sorokiniana. Screening of different isolates has revealed substantial differences in their capacity to produce prehelminthosporol. lu.seresearchgate.net

Research has shown a correlation between the level of prehelminthosporol production and the virulence of the fungal isolate, particularly in barley roots. lu.seresearchgate.net Isolates with low toxin production tend to be less virulent than those that produce higher quantities of the toxin. lu.seresearchgate.net However, among high-producing isolates, a direct correlation between the amount of prehelminthosporol and the degree of virulence is not always observed, suggesting that other factors also contribute to the pathogen's aggressiveness. lu.seresearchgate.net The total amount of prehelminthosporol produced by isolates of B. sorokiniana has been shown to increase with the duration of cultivation. lu.seresearchgate.net

The following tables present data on the production of prehelminthosporol by different fungal isolates and species, illustrating this variability.

Table 1: Total Prehelminthosporol (PHL) Production by Bipolaris sorokiniana Isolates Over Time

| Isolate | 6 Days (µg/50 mL) | 9 Days (µg/50 mL) | 12 Days (µg/50 mL) | 15 Days (µg/50 mL) |

| R3-54 | 15.0 | 23.5 | 29.5 | 25.0 |

| K381 | 14.0 | 25.5 | 31.0 | 27.0 |

| Tellus 1 | 12.5 | 21.0 | 28.0 | 24.0 |

| BRD 1 | 10.0 | 18.5 | 24.5 | 21.5 |

| THA 1 | 9.5 | 17.0 | 23.0 | 19.5 |

| K247 | 8.0 | 15.5 | 21.0 | 18.0 |

Data sourced from a study on prehelminthosporol production by various isolates of B. sorokiniana. The values represent the total amount of prehelminthosporol in both the mycelium and the culture filtrate. researchgate.net

Table 2: Prehelminthosporol (PHL) Production by Different Bipolaris and Related Species

| Fungal Species | Isolate | PHL Production (µg/50 mL) |

| Bipolaris sorokiniana | K381 | 28.5 |

| Bipolaris sorokiniana | Tellus 1 | 25.0 |

| Bipolaris cynodontis | - | 0.0 |

| Bipolaris oryzae | - | 0.0 |

| Bipolaris sacchari | - | 0.0 |

| Bipolaris setariae | - | 1.5 |

| Bipolaris victoriae | - | 2.0 |

| Bipolaris zeicola | - | 12.5 |

| Drechslera avenae | - | 0.0 |

| Drechslera graminea | - | 0.0 |

| Drechslera teres | - | 0.0 |

This table compares the production of prehelminthosporol by various species after 8 days of cultivation, highlighting the conservation of this metabolic capability among certain Bipolaris species. researchgate.net

Biosynthetic Pathways and Genetic Regulation of Helminthosporal

Overview of Sesquiterpenoid Biosynthesis Precursors

Like all sesquiterpenes, the biosynthesis of Helminthosporal begins with simple five-carbon building blocks that are assembled into a C15 precursor. wikipedia.org This initial phase relies on one of the most fundamental metabolic routes in eukaryotes: the mevalonate (B85504) pathway.

The mevalonate (MVA) pathway is the primary route for producing isoprenoid precursors in eukaryotic microorganisms, archaea, and the cytoplasm of higher plants. mdpi.com It begins with Acetyl-CoA and proceeds through a series of enzymatic steps to produce two key five-carbon isomers: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.complos.org These molecules are the universal building blocks for all terpenoid compounds. mdpi.com

The pathway involves the reduction of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonic acid, a rate-limiting step catalyzed by the enzyme HMG-CoA reductase. mdpi.com Subsequent phosphorylation and decarboxylation of mevalonic acid yield IPP, which can then be isomerized to DMAPP. rsc.org

| Compound | Description |

| Acetyl-CoA | The initial two-carbon starter unit for the pathway. |

| 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) | A key intermediate formed from the condensation of three acetyl-CoA molecules. |

| Mevalonic Acid | The six-carbon product resulting from the reduction of HMG-CoA. |

| Isopentenyl Pyrophosphate (IPP) | The fundamental five-carbon "isoprene unit" produced after phosphorylation and decarboxylation of mevalonic acid. plos.org |

| Dimethylallyl Pyrophosphate (DMAPP) | An isomer of IPP, formed by the enzyme IPP isomerase. plos.org |

With the C5 units IPP and DMAPP available, the next stage involves their sequential assembly. The enzyme farnesyl pyrophosphate synthase (FPPS) catalyzes the condensation of two IPP molecules with one DMAPP molecule. researchgate.netresearchgate.net This process first yields the ten-carbon intermediate geranyl pyrophosphate (GPP), which is then elongated by another IPP unit to form the 15-carbon farnesyl pyrophosphate (FPP). wikipedia.orgplos.org

FPP is a critical branch-point intermediate in metabolism. researchgate.netnih.gov It stands as the universal precursor for all sesquiterpenes and sesquiterpenoids. wikipedia.orgtandfonline.comresearchgate.net The dephosphorylated form of FPP is the acyclic sesquiterpene alcohol, farnesol (B120207). atamanchemicals.comwikipedia.org Phosphate-activated derivatives of farnesol, specifically FPP, are the direct substrates for the cyclization reactions that generate the vast diversity of sesquiterpenoid skeletons, including that of this compound. atamanchemicals.comwikipedia.org

Specific Enzymatic Steps and Intermediate Compounds in this compound Biosynthesis

The conversion of the linear FPP molecule into the complex bicyclic structure of this compound involves a series of specific enzymatic reactions, including cyclization, oxidation, and rearrangement.

Research has shown that this compound itself does not typically exist in the living fungus but is rather an artifact of the isolation process. rsc.orgcdnsciencepub.com The true, immediate precursor produced by the fungus is Prehelminthosporol (B167374). cdnsciencepub.comresearchgate.net Prehelminthosporol is a more stable hemiacetal that is converted into the dialdehyde (B1249045) this compound under mild acid, base, or heat treatment during extraction. benchchem.comcdnsciencepub.com This precursor is believed to be responsible for the biological phytotoxicity attributed to the fungus. researchgate.net

The biosynthesis of the core skeleton of this compound from FPP is a multi-step enzymatic process. Genome mining of Bipolaris sorokiniana has identified a key enzyme, a sativene (B1246779) synthase (SatA), which catalyzes the initial cyclization of FPP. rsc.org This reaction produces the parent sesquiterpene hydrocarbon, sativene. rsc.orgrsc.org

Following the formation of the sativene skeleton, a cytochrome P450 enzyme (SatB) and a reductase (SatC) are involved in a series of oxidative modifications. rsc.org These modifications are proposed to include C14,C15 dihydroxylations, followed by ring cleavage, aldehyde reduction, and finally, hemiacetal ring closure to form Prehelminthosporol. rsc.org While the sativene pathway is strongly supported for this compound, biosynthetic studies of other, related polycyclic sesquiterpenes have suggested alternative cyclization routes from farnesol derivatives, such as those involving germacrane (B1241064) or cadalane skeletons as intermediates. cdnsciencepub.com

Molecular Genetics of this compound Production

The production of this compound is under tight genetic control. Studies on the genetics of virulence in Cochliobolus sativus have indicated that a single gene can control the level of virulence on certain host genotypes, which is often linked to the production of toxins like this compound. apsnet.org

More specifically, genome mining and heterologous expression studies have identified a biosynthetic gene cluster responsible for producing Prehelminthosporol in Bipolaris sorokiniana. rsc.org This cluster contains a three-enzyme cassette that carries out the conversion of FPP to the final precursor. rsc.org

| Enzyme | Function in this compound Biosynthesis | Reference |

| SatA | A sativene synthase that cyclizes farnesyl diphosphate (B83284) (FPP) to form the hydrocarbon sativene. | rsc.org |

| SatB | A cytochrome P450 enzyme that performs oxidative modifications on the sativene skeleton. | rsc.org |

| SatC | A reductase that acts in concert with SatB to convert sativene into prehelminthosporol. | rsc.org |

Identification and Characterization of Biosynthetic Gene Clusters

In fungi, the genes responsible for the biosynthesis of a specific secondary metabolite are typically organized into a contiguous block on the chromosome, known as a biosynthetic gene cluster (BGC). mdpi.com This clustering facilitates the co-regulation of all necessary enzymatic steps. Genome mining of Bipolaris sorokiniana has revealed a significant number of BGCs, indicating a robust capacity for producing diverse secondary metabolites. researchgate.netnih.gov Comparative genomic studies have shown that more virulent isolates of B. sorokiniana often possess an expanded array of BGCs, suggesting a link between secondary metabolism and pathogenicity. nih.gov

Recent research has led to the identification of a BGC in B. sorokiniana strain 11134 that is responsible for producing seco-sativene sesquiterpenoids, the structural class to which this compound belongs. researchgate.netfrontiersin.org This cluster shows high similarity to the previously characterized sat cluster from other fungi. The core of this pathway involves the cyclization of the universal C15 precursor, farnesyl pyrophosphate (FPP), into the parent sesquiterpene scaffold, sativene. researchgate.net This crucial step is catalyzed by a sesquiterpene synthase (STS) or terpene cyclase. researchgate.netnih.gov

Following the initial cyclization, the sativene core undergoes a series of oxidative modifications, primarily carried out by cytochrome P450 monooxygenases (P450s), and subsequent enzymatic transformations to yield the diverse array of seco-sativene analogues, including helminthosporol (B155037) and its oxidation product, this compound. infinitypress.inforesearchgate.net The proposed BGC contains the essential genes for these transformations, including the core synthase and various tailoring enzymes. researchgate.net

| Putative Gene/Enzyme | Proposed Function in Seco-Sativene Biosynthesis | Source |

| Sesquiterpene Synthase (STS) | Catalyzes the cyclization of Farnesyl Pyrophosphate (FPP) to form the initial sativene scaffold. | researchgate.net |

| Cytochrome P450 Monooxygenase (P450) | Performs oxidative modifications on the sativene core, leading to intermediates like helminthosporol. | researchgate.net |

| Aldo-keto Reductase (AKR) | Involved in the reduction of aldehyde groups during the formation of various analogues. | researchgate.net |

| Acetylase | Catalyzes the transfer of acetyl groups, contributing to the structural diversity of final products. | researchgate.net |

| Oxidoreductase | Participates in various oxidation-reduction steps in the pathway. | researchgate.net |

This table represents proposed gene functions based on bioinformatic analysis of the identified gene cluster. The exact function of each enzyme requires further experimental validation.

Transcriptional and Post-Transcriptional Regulation of this compound Biosynthesis

The expression of genes within a BGC is tightly regulated to ensure that the secondary metabolite is produced at the appropriate time and level. This regulation primarily occurs at the transcriptional level. nih.govnih.gov Fungal BGCs typically contain one or more pathway-specific transcription factors that control the expression of the other genes in the cluster. researchgate.net These transcription factors, often of the Zn(II)2Cys6 family, bind to specific promoter regions of the biosynthetic genes, activating their transcription in a coordinated manner. While the specific transcriptional regulators for the this compound pathway have not been fully elucidated, it is hypothesized that a similar mechanism is at play.

In addition to pathway-specific regulators, the biosynthesis of terpenoids is also influenced by global regulatory networks that respond to environmental and developmental cues, such as nutrient availability, oxidative stress, and interaction with a host plant. mdpi.comnih.gov Transcription factors from various families, including MYB, bHLH, and WRKY, are known to modulate terpenoid biosynthesis in other organisms and may also play a role in regulating the this compound BGC in B. sorokiniana. nih.govnih.govinnspub.net

Post-transcriptional regulation, which includes mechanisms like the regulation of mRNA stability and translation efficiency, represents another layer of control over gene expression. frontiersin.org These processes can fine-tune the amount of protein produced from a transcribed gene. However, the role of post-transcriptional regulation in the biosynthesis of this compound is an area that remains to be explored.

Functional Genomics Approaches (e.g., Gene Deletion Studies)

Functional genomics provides powerful tools to experimentally validate the roles of specific genes within a biosynthetic pathway. mdpi.com Gene deletion, where a specific gene is knocked out from the organism's genome, is a primary method used to determine its function. By comparing the metabolite profile and phenotype of the resulting mutant strain to the wild type, researchers can deduce the gene's role. nih.gov

A key example of this approach in Cochliobolus sativus is the deletion of the PPT1 gene. nih.gov PPT1 encodes a 4'-phosphopantetheinyl transferase (PPTase), an essential enzyme that activates polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs) by attaching a phosphopantetheinyl arm. researchgate.netnih.gov While not directly a part of the sesquiterpenoid pathway, this study is crucial as it demonstrates the utility of gene deletion in this fungus. The deletion of PPT1 resulted in mutants that could not produce melanin, were sensitive to oxidative stress, and showed a significant reduction in virulence on barley. nih.gov This finding highlights that secondary metabolites, activated by enzymes like PPTase, are critical for the fungus's ability to cause disease. nih.gov

These studies suggest that an unknown virulence factor, likely synthesized by a PKS or NRPS, is crucial for the high virulence of C. sativus. nih.gov Similar targeted gene deletion and heterologous expression studies will be essential for confirming the specific functions of the sesquiterpene synthase, P450s, and other tailoring enzymes within the recently identified seco-sativene BGC and for definitively linking this cluster to the production of this compound. researchgate.netmdpi.com

| Gene Target | Organism | Method | Key Findings | Implication for Secondary Metabolism | Source |

| PPT1 | Cochliobolus sativus | Gene Deletion | Mutants (Δppt1) were unable to synthesize melanin, showed hypersensitivity to oxidative stress, and had significantly reduced virulence. | Confirmed that PPTase is essential for activating certain secondary metabolite pathways (e.g., melanin) that are critical for virulence. | researchgate.netnih.gov |

| PKS1 | Cochliobolus sativus | Gene Deletion | Melanin-deficient mutants (Δpks1) showed no difference in pathogenicity compared to the wild-type. | Demonstrates that not all secondary metabolites (in this case, melanin) are primary virulence factors under the tested conditions. | nih.gov |

Phytotoxic and Plant Regulatory Activities of Helminthosporal

Manifestation of Phytotoxicity in Host Plants

The phytotoxicity of Helminthosporal is a key factor in the development of disease symptoms in infected host plants. The compound acts as a non-selective toxin, capable of causing cellular damage that leads to visible and detrimental effects on plant tissues.

One of the primary phytotoxic effects of this compound and its analogues is the significant inhibition of embryonic plant tissue growth, particularly in roots and coleoptiles. Research has demonstrated that these compounds can suppress the elongation of these vital early-stage tissues. For instance, various synthetic analogues of this compound have been shown to inhibit the root growth of sorghum (Sorghum bicolor) by 22% to 82% at a concentration of 10⁻³ M. researchgate.net

While specific dose-response data for this compound is not extensively detailed in recent literature, studies on the closely related compound helminthosporol (B155037), also produced by B. sorokiniana, provide insight into this inhibitory action. In studies with rice seedlings, helminthosporol was found to inhibit root growth at concentrations above 50 ppm, with complete suppression of root emergence occurring at 300 ppm. researchgate.net This strong inhibitory effect on root development disrupts the seedling's ability to anchor itself and absorb water and nutrients, leading to poor establishment and vigor.

The application of toxins produced by Bipolaris sorokiniana, including this compound, is directly associated with the development of characteristic disease symptoms such as chlorosis and necrosis in host plants. researchgate.net

Chlorosis , the yellowing of leaf tissue due to a loss of chlorophyll (B73375), is an early indicator of toxic stress. researchgate.net This symptom suggests that this compound interferes with chloroplast function or chlorophyll synthesis, impairing the plant's photosynthetic capacity.

Necrosis , the localized death of plant tissue, manifests as dark lesions or spots on leaves and other tissues. researchgate.net This cellular death is a result of severe cellular damage, including membrane disruption, which is a known effect of this compound. researchgate.net The progression from chlorosis to necrosis is a common feature of the diseases caused by B. sorokiniana, indicating an escalating level of cellular damage induced by its phytotoxins.

Concentration-Dependent Growth Modulatory Effects

This compound exhibits a dual role in its interaction with plants, where its effect is highly dependent on its concentration. While high concentrations are clearly phytotoxic, lower concentrations can have a stimulatory or regulatory effect on plant growth, similar to plant hormones.

At lower, sub-toxic concentrations, this compound and its derivatives can act as plant growth regulators. The related compound helminthosporol has been shown to produce a gibberellin-like effect, promoting the elongation of shoots in rice seedlings at concentrations ranging from 10 to 300 ppm. researchgate.net Furthermore, this compound itself has been observed to stimulate the synthesis of amylase in embryoless barley seeds, with an optimal effect at a concentration of 0.1 mM. This enzymatic stimulation is a key process in the mobilization of stored energy for growth.

As the concentration of this compound increases, its effects shift from growth promotion to strong inhibition. This inhibitory action is a hallmark of its phytotoxic nature. As previously noted, the related compound helminthosporol inhibits rice root growth at concentrations exceeding 50 ppm. researchgate.net This concentration-dependent switch from a growth-promoting to an inhibitory agent underscores the compound's complex mode of action.

Table 1: Concentration-Dependent Effects of Helminthosporol (a this compound-related compound) on Rice Seedlings

| Concentration Range | Effect on Shoots | Effect on Roots |

|---|---|---|

| 10 - 300 ppm | Growth Promotion (Elongation) | - |

| > 50 ppm | - | Growth Inhibition |

| 300 ppm | - | Suppression of Emergence |

Data derived from studies on helminthosporol, a closely related sesquiterpenoid produced by the same fungus. researchgate.net

Modulation of Plant Biochemical Processes

The phytotoxic and growth-regulatory effects of this compound are rooted in its ability to interfere with fundamental biochemical and cellular processes in plants. A primary target of this toxin is cellular respiration.

Research indicates that the site of action for this compound is the mitochondria. The compound has been shown to inhibit mitochondrial electron transport and oxidative phosphorylation. researchgate.net This disruption of the electron transport chain curtails the production of ATP, the primary energy currency of the cell. By blocking the supply of cellular energy, this compound can induce a cascade of secondary effects, including the inhibition of vital enzymatic processes. For example, its inhibitory effect on the gibberellic acid-induced synthesis of amylase in barley seeds is thought to be a consequence of this energy blockade.

Furthermore, this compound is capable of damaging the permeability of plant cell membranes. researchgate.net This disruption can lead to the leakage of cellular contents and a loss of ionic balance, contributing significantly to the necrotic symptoms observed in infected tissues.

Effect on Amylase Synthesis and Release

This compound has demonstrated a notable, albeit complex, influence on the production of α-amylase in barley seeds. Research on embryoless barley seeds has shown that this compound can stimulate the synthesis and release of amylase and other proteins. d-nb.info This stimulatory effect is concentration-dependent, with the optimal activity observed at a concentration of 0.1 mM. d-nb.info

The chemical structure of the molecule is crucial for this activity. When this compound is oxidized by air, it forms a monoacid derivative. This derivative is significantly less effective, possessing only about one-quarter of the activity of the original dialdehyde (B1249045) form in promoting amylase synthesis. d-nb.info This suggests that the dialdehyde functional groups are important for its stimulatory action.

| Compound | Optimal Concentration for Amylase Stimulation | Relative Activity |

| This compound | 0.1 mM | High |

| This compound Monoacid Derivative | Not specified | ~25% of this compound |

This table summarizes the relative effectiveness of this compound and its monoacid derivative on amylase synthesis in embryoless barley seeds.

Interaction with Gibberellin Signaling Pathways

This compound and its derivatives interact with gibberellin (GA) signaling, a critical pathway for plant growth and development, including the synthesis of hydrolytic enzymes like amylase. While this compound alone can stimulate amylase production, it paradoxically inhibits the amylase synthesis induced by gibberellic acid (GA3). d-nb.info The monoacid derivative of this compound is a particularly potent inhibitor of this GA3-induced process. d-nb.info This inhibitory action may involve the binding of the monoacid to a receptor site associated with the mechanism of amylase induction by GA3. d-nb.info

Further research into a related derivative, helminthosporic acid, reveals a more direct interaction with the GA signaling cascade. Helminthosporic acid has been shown to function as an agonist for the gibberellin receptor GID1. nih.gov It mimics the action of natural gibberellins (B7789140) by binding to GID1, which in turn promotes the degradation of DELLA proteins. nih.gov DELLA proteins are key negative regulators of GA signaling; their degradation is necessary for GA-promoted growth and gene expression to occur. By inducing the breakdown of DELLA proteins, helminthosporic acid effectively activates the GA signaling pathway. nih.gov

Inhibition of 1,3-beta-glucan Synthase Activity

The activity of 1,3-beta-glucan synthase, an enzyme crucial for the synthesis of callose in plant cell walls, is modulated by toxins produced by Bipolaris sorokiniana. Studies conducted on prehelminthosporol (B167374), the direct precursor to this compound, have detailed a concentration-dependent effect on this enzyme's activity in barley root plasma membranes. d-nb.infonih.gov

At lower concentrations (below 100 µM), prehelminthosporol was found to cause a weak stimulation of 1,3-beta-glucan synthase activity. d-nb.infonih.gov Conversely, at higher concentrations, the toxin becomes inhibitory to the enzyme. d-nb.infonih.gov This dual effect suggests a complex interaction. The initial stimulation at low concentrations might be an indirect effect, possibly resulting from toxin-induced membrane leakage of Ca2+, which can activate the synthase to produce callose as a defensive response to seal the damaged membranes. d-nb.infonih.gov

| Prehelminthosporol Concentration | Effect on 1,3-beta-glucan Synthase Activity |

| < 100 µM | Weak Stimulation |

| > 100 µM | Inhibition |

This table illustrates the concentration-dependent effects of prehelminthosporol on the activity of 1,3-beta-glucan synthase in vitro.

Broader Biological Activities

Antifungal Properties of this compound and Derivatives

While primarily characterized by their phytotoxic effects, some seco-sativene sesquiterpenoids, the class of compounds to which this compound belongs, also possess antifungal properties. frontiersin.org Research into various metabolites produced by the fungus Bipolaris sorokiniana has identified antifungal activity among these compounds. frontiersin.org Specifically, this compound acid, a derivative of this compound, has been shown to exhibit antifungal activity. frontiersin.org

Molecular and Cellular Mechanisms of Helminthosporal Action in Plants

Impact on Plant Cellular Membrane Integrity and Permeability

One of the primary and most immediate effects of Helminthosporal is the physical disruption of the plant cell's membrane systems. researchgate.net This damage is a direct chemical interaction and is not necessarily a secondary effect of metabolic inhibition. researchgate.net

Disruption of Plasmalemma and Tonoplast Membranes

Research has demonstrated that this compound directly targets and damages both the plasmalemma (the outer cell membrane) and the tonoplast (the vacuolar membrane). researchgate.netkisti.re.kr This effect has been observed in various plant tissues, including the cells of beet roots. researchgate.net The toxin's interaction with these membranes leads to a loss of their structural and functional integrity. researchgate.net Notably, this membrane damage occurs rapidly and proceeds with equal speed under both aerobic and anaerobic conditions, indicating that the mechanism is independent of the cell's respiratory activity and energy supply. researchgate.net The stability and integrity of the tonoplast, in particular, appear to be unrelated to cellular respiration when challenged by this toxin. researchgate.net

Alteration of Apparent Free Space and Solute Efflux

A direct consequence of membrane disruption is a significant increase in permeability, leading to the uncontrolled leakage of cellular contents. researchgate.net In barley roots treated with this compound, a notable increase in the apparent free space (AFS) is observed, which is a clear indicator of cell membrane damage. researchgate.net This effect on AFS in barley roots does not appear to be linked to respiratory inhibition, as other respiratory inhibitors like cyanide, azide, and 2,4-dinitrophenol (B41442) did not produce a similar increase in AFS. researchgate.net

Table 1: Effect of this compound on Red Beet Root Tissue This table summarizes the observed effects of different concentrations of this compound on oxygen uptake and pigment leakage in red beet root tissue, based on findings from cited research.

| Concentration | Effect on Oxygen Uptake (Respiration) | Effect on Solute Efflux |

|---|---|---|

| 1.0 mM | Strongly inhibited researchgate.net | Immediate and large efflux of betacyanin researchgate.net |

| 2.0 mM | Strongly inhibited researchgate.net | Immediate and large efflux of betacyanin researchgate.net |

Interference with Energy Metabolism

In addition to its direct effects on membranes, this compound is a potent inhibitor of the cell's energy-generating processes. researchgate.netnih.gov This interference with energy metabolism constitutes a second major front in its phytotoxic activity, depriving the cell of the ATP required for essential functions.

Effects on Chloroplast Photophosphorylation

The toxin's inhibitory action extends beyond the mitochondria to the chloroplasts. Research indicates that this compound strongly inhibits photophosphorylation. researchgate.net This process, which occurs during the light-dependent reactions of photosynthesis, uses light energy to generate ATP. cas.cznih.gov By inhibiting photophosphorylation, this compound disrupts the chloroplast's ability to produce the ATP necessary for carbon fixation and other biosynthetic pathways, thereby crippling the plant's photosynthetic capacity. cas.cz

Specific Target Sites within Electron Transport Chains

Similarly, in chloroplasts, synthetic analogues of this compound have been shown to effectively interfere with the light-driven photosynthetic electron transport chain. researchgate.net Quantitative structure-activity relationship (QSAR) studies suggest that compounds with a higher capacity to accept electrons are more efficient inhibitors, providing a clue to the chemical mechanism of their interference with the electron carriers in the chain. researchgate.net

Interactions with Cellular Receptors and Signaling Cascades

The phytotoxin this compound, a sesquiterpenoid dialdehyde (B1249045) produced by the fungus Bipolaris sorokiniana, and its analogues interact with plant cellular machinery on multiple levels, from receptor binding to the manipulation of complex signaling cascades. These interactions are central to its phytotoxic and growth-regulating effects.

Proposed Receptor Binding Mechanisms

The precise receptor for this compound itself has not been definitively identified, but research points towards interactions with membrane components and specific protein targets. A primary phytotoxic action of this compound is the disruption of cell membrane permeability. cdnsciencepub.com This suggests a direct or indirect interaction with the plasmalemma and tonoplast membranes, independent of respiratory effects. cdnsciencepub.com The toxin's ability to cause rapid leakage of cellular contents, such as betacyanin from beet root cells, indicates a direct impact on membrane integrity. cdnsciencepub.com

Furthermore, studies on this compound derivatives suggest more specific receptor interactions. The monoacid derivative of this compound has been proposed to inhibit gibberellic acid (GA3)-induced amylase synthesis by binding to a receptor site involved in the GA induction mechanism. researchgate.net This suggests that while broad membrane disruption is one mechanism, more targeted receptor-ligand interactions are also at play, particularly for its analogues.

Agonistic Activity Towards Gibberellin Receptors (GID1) by Helminthosporic Acid Analogues

A significant breakthrough in understanding the molecular action of this compound-related compounds comes from studies on its analogue, Helminthosporic acid (H-acid). Research has conclusively shown that H-acid functions as an agonist for the gibberellin (GA) receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). tandfonline.comnih.gov

Helminthosporic acid mimics the action of natural gibberellins (B7789140) by binding to the GID1 receptor. tandfonline.comnih.gov This binding initiates a signaling cascade that is characteristic of GA responses. Key events in this process include:

Induction of DELLA Protein Degradation: Upon binding to GID1, H-acid promotes the interaction between GID1 and DELLA proteins, which are repressors of GA signaling. tandfonline.comnih.gov

Formation of the GID1-H-acid-DELLA Complex: This ternary complex formation is a critical step that leads to the ubiquitination and subsequent degradation of the DELLA repressor. tandfonline.comnih.gov

Activation of GA-Related Genes: By promoting the degradation of DELLA proteins, H-acid effectively derepresses GA-responsive genes, leading to various growth-related responses in plants like rice and Arabidopsis. tandfonline.comnih.gov

Docking simulations have provided insights into this interaction, showing that the carboxylate group of H-acid can form hydrogen bonds with key amino acid residues (Ser123, Ser198, and Gly122) within the OsGID1 binding pocket, similar to how natural gibberellin (GA4) binds. researchgate.net Further research on a synthetic H-acid analog, where the hydroxymethyl group at the C-8 position was converted to a keto group, revealed it to be a potent and selective agonist for specific GA receptors. researchgate.net This analog demonstrated higher activity than H-acid in promoting hypocotyl elongation in Arabidopsis and could selectively promote the interaction between specific GID1 receptors and DELLA proteins. researchgate.net

| Mechanism | Observation | Plant System | Reference |

|---|---|---|---|

| Gibberellin-like Activity | Displays GA-like activities, promoting growth. | Rice, Arabidopsis | tandfonline.comnih.gov |

| Gene Regulation | Regulates the expression of gibberellin-related genes. | Arabidopsis | tandfonline.comnih.gov |

| DELLA Degradation | Induces degradation of DELLA repressor proteins. | Arabidopsis | tandfonline.comnih.gov |

| Complex Formation | Forms a GID1-(H-acid)-DELLA complex to transduce the GA signal. | In vitro / Yeast-two-hybrid | tandfonline.comnih.gov |

Manipulation of Host Cell Signaling Pathways

This compound and its derivatives manipulate several host cell signaling pathways, leading to both phytotoxic and growth-regulating outcomes. The primary mechanism of phytotoxicity for this compound is linked to the disruption of cellular energy metabolism and membrane integrity. cdnsciencepub.cominfinitypress.info

Key manipulations include:

Inhibition of Respiration: this compound inhibits mitochondrial respiration by targeting the electron transport chain at a site between flavoprotein dehydrogenases and cytochrome c. infinitypress.infoannualreviews.org This blockage of ATP supply contributes significantly to its toxic effects on plant cells. infinitypress.info

Altering Membrane Permeability: As mentioned, this compound directly damages cell membranes, causing leakage of ions and metabolites. cdnsciencepub.com This effect is rapid and does not appear to be solely dependent on respiratory inhibition. cdnsciencepub.com

Hijacking Gibberellin Signaling: As detailed for its analogues, the mimicking of gibberellins allows these compounds to usurp a major hormonal signaling pathway that governs plant growth and development. tandfonline.comnih.gov By inducing the degradation of DELLA repressors, these molecules can stimulate growth in a manner similar to authentic gibberellins. tandfonline.com

Structure-Activity Relationships (SAR) in Mechanistic Studies

The biological activities of this compound and its related compounds are intrinsically linked to their chemical structures. SAR studies have been crucial in dissecting the functional importance of different chemical moieties.

Aldehyde vs. Carboxylic Acid vs. Alcohol: The natural product this compound is a dialdehyde. infinitypress.info Its reduced analog, Helminthosporol (B155037) (a monoaldehyde alcohol), exhibits gibberellin-like growth-promoting properties. infinitypress.infonih.gov In contrast, the oxidized derivative, Helminthosporic acid (a carboxylic acid), demonstrates higher gibberellin-like activity and greater chemical stability than Helminthosporol. tandfonline.comnih.gov this compound itself shows little to no growth-promoting activity compared to its derivatives. tandfonline.com A monoacid derivative of this compound was found to be only one-fourth as active as the dialdehyde form in stimulating amylase synthesis. researchgate.net

Importance of the Carbocyclic Framework: Studies using synthetic monoterpenoid analogues, which represent only a portion of the full carbon skeleton, indicated that these simpler structures were devoid of the biological activity seen in the natural compounds. researchgate.net This suggests that the complete bicyclic or tricyclic carbon framework is essential for the interaction with cellular targets and subsequent biological effects. researchgate.net

Role of Functional Groups: The conversion of a hydroxymethyl group to a keto group in a Helminthosporic acid analog enhanced its agonistic activity and selectivity for gibberellin receptors. researchgate.net Conversely, structural comparisons have indicated that the hydroxymethyl group present in the natural Helminthosporins is not strictly necessary for biological activity. scispace.com Studies on oxabicyclic analogues revealed that a carbonyl group conjugated with a double bond was a key feature for phytotoxicity. nih.gov Removal of this unsaturation generally decreased biological activity, highlighting the importance of conjugation. nih.gov

| Compound | Key Structural Feature | Observed Activity | Reference |

|---|---|---|---|

| This compound | Dialdehyde | Phytotoxic; inhibits respiration; weak growth promotion. | infinitypress.infotandfonline.com |

| Helminthosporol | Monoaldehyde Alcohol | Gibberellin-like growth promoter. | infinitypress.infotandfonline.com |

| Helminthosporic Acid | Carboxylic Acid | Higher gibberellin-like activity and stability than Helminthosporol; GID1 agonist. | tandfonline.comnih.govdntb.gov.ua |

| C-8 Keto-H-acid Analog | Keto group instead of hydroxymethyl | Potent and selective GID1 agonist. | researchgate.net |

| Monoterpenoid Analogues | Incomplete carbocyclic framework | Devoid of biological activity. | researchgate.net |

Role of Helminthosporal in Fungal Host Pathogen Interactions

Pathogenicity and Virulence Factors of Bipolaris sorokiniana

Bipolaris sorokiniana (teleomorph Cochliobolus sativus) is a destructive hemibiotrophic fungus, meaning it has an initial biotrophic phase where it draws nutrients from living host cells, followed by a necrotrophic phase where it kills host tissue to feed. icar.org.infrontiersin.org The pathogen's ability to cause disease is dependent on a suite of virulence factors, including secreted effector proteins and phytotoxins. Among the most significant of these are sesquiterpenoid toxins, a class to which Helminthosporal belongs. researchgate.net

This compound and its related compounds are essential for the development of disease symptoms in plants attacked by B. sorokiniana. researchgate.netresearchgate.net The toxin is non-host-specific and functions primarily by disrupting host cell integrity. Research has demonstrated that these toxins induce necrosis (cell death) and chlorosis (yellowing) in host tissues, which are characteristic symptoms of diseases like spot blotch. icar.org.inresearchgate.net The application of culture filtrates containing these toxins onto host plants can replicate the symptoms caused by the fungus itself. researchgate.net

The mechanism of action involves compromising cell membranes, leading to the leakage of electrolytes and ATP from the cells. researchgate.netgau.edu.bd Studies on barley roots have shown that prehelminthosporol (B167374), a direct precursor to this compound, causes significant nuclear disintegration in root cortex cells. researchgate.net By killing and weakening plant cells ahead of the advancing fungal hyphae, this compound facilitates the pathogen's colonization and nutrient acquisition from the host tissue, thereby acting as a key determinant of disease progression. researchgate.net

A direct relationship exists between the production of this compound-related toxins and the virulence of different isolates of B. sorokiniana. icar.org.in Studies comparing multiple fungal isolates have shown significant variability in their ability to produce these toxins. lu.seresearchgate.net This variability in toxin production often correlates with the degree of disease severity the isolates can inflict on host plants.

Research involving the quantification of prehelminthosporol demonstrated that isolates producing low levels of the toxin exhibited lower virulence against barley roots. lu.seresearchgate.net Conversely, isolates with higher toxin production were generally more virulent. lu.seresearchgate.net This suggests that the quantity of toxin produced is a critical factor in the pathogen's ability to cause disease. However, it has also been noted that among high-producing isolates, a further increase in toxin levels does not always lead to a proportional increase in virulence, indicating that while essential, this compound is part of a more complex arsenal (B13267) of virulence factors. lu.seresearchgate.net

Table 1: Research Findings on the Correlation Between Toxin Production and Virulence of Bipolaris sorokiniana Isolates

| Research Finding | Description | Source(s) |

| Variability in Virulence | Twelve isolates of B. sorokiniana showed significant differences in disease reactions on various wheat hosts, with some identified as most virulent and others as least virulent. | icar.org.in |

| Toxin Production Differences | The most and least virulent isolates showed marked differences in the intensity of toxin bands when analyzed by thin-layer chromatography (TLC). | icar.org.in |

| Symptom Mimicry | Symptoms produced by the partially purified toxin from different isolates were similar in grade to those produced by the respective fungal isolates during infection. | icar.org.in |

| Quantitative Correlation | A screening of 17 isolates revealed that those with low production of the toxin prehelminthosporol had lower virulence towards barley roots compared to high-producing isolates. | lu.seresearchgate.net |

Molecular Dialogue at the Host-Pathogen Interface

The interaction between B. sorokiniana and its host is a dynamic process involving a complex molecular "crosstalk." The pathogen secretes molecules like this compound to manipulate the host, while the plant activates defense mechanisms upon recognition of the attack.

Unlike host-specific toxins that may bind to specific protein receptors, the initial interaction of a non-host-specific toxin like this compound with the plant cell is less specific. Its primary mode of action involves the physical disruption of the plasma membrane. researchgate.netgau.edu.bd This disruption, which leads to altered cell permeability and leakage of cellular contents, can be considered the initial recognition event at the cellular level. gau.edu.bd This damage to the cell membrane serves as a damage-associated molecular pattern (DAMP), which can be perceived by the plant's innate immune system, subsequently triggering defense responses. nih.gov The plant immune system is equipped with pattern recognition receptors (PRRs) that can recognize conserved molecular patterns from microbes, leading to pattern-triggered immunity (PTI). nih.govnih.gov

Upon recognition of a pathogen attack, often signaled by cellular damage from toxins like this compound, plants mount a sophisticated defense response. nih.govapsnet.org This induced immunity involves a cascade of physiological and biochemical changes designed to limit the pathogen's spread. cabidigitallibrary.org

Key defense responses include:

Hormonal Signaling: The plant hormones salicylic (B10762653) acid (SA) and jasmonic acid (JA) are central regulators of plant defense. nih.govpsu.edu Generally, SA-mediated pathways are effective against biotrophic and hemibiotrophic pathogens, while JA pathways are crucial for defense against necrotrophic pathogens. jpmb-gabit.ir In response to B. sorokiniana, both pathways can be activated. For instance, the expression of SA-regulated genes like TaPAL, TaPR1, and TaPR2 has been observed during infection. nih.gov

Production of Pathogenesis-Related (PR) Proteins: Plants synthesize a range of PR proteins, such as chitinases and β-1,3-glucanases, which can degrade fungal cell walls. nih.govresearchgate.net

Cell Wall Fortification: The plant may reinforce its cell walls by depositing callose and cross-linking proteins to create a stronger physical barrier against fungal penetration. nih.govcabidigitallibrary.org

Synthesis of Antimicrobial Compounds: The production of phytoalexins, which are low molecular weight antimicrobial compounds, is another common defense strategy. nih.gov

Successful pathogens like B. sorokiniana have evolved strategies to counteract or suppress the host's defense responses, allowing for effective colonization. frontiersin.org The production of this compound is itself a primary offensive strategy, as its rapid cell-killing action can overwhelm the plant's ability to mount a timely and effective defense, particularly during the pathogen's necrotrophic phase. researchgate.net

In addition to its toxins, B. sorokiniana employs other strategies:

Effector-Mediated Immune Suppression: During its initial biotrophic phase, the fungus secretes effector proteins into the host cell to suppress pattern-triggered immunity (PTI). frontiersin.orgnih.gov For example, the effector protein CsSp1 has been identified in B. sorokiniana and is essential for successful colonization. nih.gov Such effectors can interfere with host signaling pathways, preventing the activation of robust defenses. nih.govmdpi.com

Manipulation of Host Hormones: Many pathogens can produce plant hormones or secrete effectors that manipulate the host's hormonal balance to their advantage. jpmb-gabit.irnih.gov By altering the delicate crosstalk between SA and JA pathways, the pathogen can promote a signaling environment that is less effective against its specific lifestyle. nih.gov

Protection from Host Enzymes: Pathogens can shield themselves from the plant's defensive enzymes. For example, some fungal effectors are known to bind to chitin (B13524) fragments, protecting the fungal cell wall from degradation by host chitinases. mdpi.com

By combining the destructive power of toxins like this compound with sophisticated immune-suppressing effectors, Bipolaris sorokiniana effectively navigates the host's defenses to establish infection and cause disease.

Genetic Basis of Host Susceptibility and Resistance

The interaction between a host plant and the fungal pathogen Cochliobolus sativus, the producer of this compound, is a complex biological conflict where the host's genetic makeup is a primary determinant of the outcome. Whether a plant succumbs to disease (susceptibility) or successfully defends itself (resistance) is governed by a sophisticated interplay of specific genes and genetic loci. Research into this compound and toxins from related fungal species has revealed that the genetic basis for these outcomes is not always a simple matter of possessing a "resistance gene." Instead, the mechanisms can involve intricate cellular pathways, including those where defense mechanisms are manipulated by the pathogen to the host's detriment.

Host genetics play a critical role in determining the response to pathogen-derived toxins. nih.gov The plant's ability to perceive, respond to, or detoxify a compound like this compound is encoded in its genome. Genetic variation within a plant species can lead to significant differences in susceptibility. nih.gov For instance, studies on toxins from related Cochliobolus species have provided critical models for understanding these interactions. In maize, resistance to Cochliobolus carbonum race 1 is conferred by the Hm gene, which encodes an enzyme that directly detoxifies the pathogen's HC-toxin. nih.gov This represents a clear case of genetically encoded resistance through biochemical defense.

Conversely, a fascinating and counterintuitive mechanism of susceptibility has been identified in studies of victorin (B1172630), a toxin produced by Cochliobolus victoriae. In Arabidopsis thaliana, susceptibility is mediated by the LOV1 gene, which belongs to the nucleotide-binding site leucine-rich repeat (NB-LRR) class of proteins—a family typically associated with disease resistance. researchgate.netnih.gov In this system, the victorin toxin targets a host thioredoxin protein. nih.gov The LOV1 protein "guards" this thioredoxin, and upon detecting the toxin's interaction, LOV1 triggers a defense response that leads to programmed cell death. nih.govnih.gov While this response is effective against biotrophic pathogens that require living tissue, the necrotrophic C. victoriae exploits this host-induced cell death to acquire nutrients and colonize the plant, thereby turning a defense mechanism into a susceptibility factor. nih.gov This "guard hypothesis" model, where a resistance protein is co-opted by a necrotroph's toxin, provides a potential framework for understanding how this compound might interact with certain hosts.

Detailed genetic mapping studies in barley have identified several QTLs for spot blotch resistance on chromosomes 1H, 2H, 3H, 5H, and 7H. Similarly, in wheat, QTLs for resistance have been located on multiple chromosomes, including 1A, 2A, 4B, and 5D. These loci are thought to contain genes involved in pathogenesis-related (PR) protein activation, signaling pathways (such as those involving jasmonic acid and salicylic acid), and other defense responses that collectively counter the pathogen's invasion and the effects of its virulence factors. The identification of these loci is crucial for breeding programs aiming to develop crop varieties with durable resistance.

The following table summarizes key genetic factors identified in host plants that mediate interactions with pathogenic toxins from Cochliobolus species, providing insight into the mechanisms that may be relevant to this compound interactions.

| Gene/Locus | Host Organism | Chromosomal Location | Encoded Protein/Function | Role in Host-Pathogen Interaction |

| LOV1 | Arabidopsis thaliana | Chromosome 1 | NB-LRR Protein | Susceptibility Factor: Mediates sensitivity to victorin toxin by triggering a defense-related cell death response that is exploited by the necrotrophic pathogen. researchgate.netapsnet.org |

| Hm | Maize (Zea mays) | - | HC-toxin Reductase | Resistance Factor: Provides resistance by enzymatically detoxifying the HC-toxin produced by Cochliobolus carbonum race 1. nih.gov |

| Spot Blotch Resistance QTLs | Barley (Hordeum vulgare) | 1H, 3H, 5H, 7H | Various (Polygenic) | Resistance Factors: Multiple genetic regions that collectively contribute to quantitative resistance against Cochliobolus sativus, the producer of this compound. |

| Spot Blotch Resistance QTLs | Wheat (Triticum aestivum) | 1A, 2A, 2B, 2D, 4B, 5A, 5D | Various (Polygenic) | Resistance Factors: Loci associated with reduced disease severity, likely containing genes for broad defense responses against the pathogen and its toxins. |

Synthetic Chemistry and Analogue Development of Helminthosporal

Total Synthesis of Helminthosporal

The construction of the intricate bicyclic framework and the specific arrangement of functional groups in this compound have presented significant synthetic challenges, leading to the development of various creative strategies over the years.

Early efforts to synthesize (±)-helminthosporal laid the groundwork for future approaches. One of the first total syntheses was reported in 1965, marking a significant achievement in natural product synthesis at the time. nih.gov Another notable early approach commenced from a bicyclo[3.2.1]oct-1-en-2,8-dione derivative. rsc.org This starting material was generated through the electrolysis of 3,4-dimethoxy-6-methylphenol in the presence of (E)-isoeugenol methyl ether. rsc.org These initial syntheses were crucial in confirming the structure of this compound and demonstrated the feasibility of constructing its complex architecture from simpler precursors.

While seminal routes established the foundation, modern synthetic chemistry offers a diverse toolkit to approach complex molecules like this compound with greater efficiency and selectivity. Contemporary methodologies emphasize the development of synthetic routes that are not only effective but also minimize environmental impact through principles of green chemistry, such as reducing waste and using safer solvents.

Modern approaches often involve retrosynthetic analysis, a strategy that deconstructs a target molecule into simpler, commercially available starting materials. Key strategies that are central to modern synthesis include:

Transition Metal Catalysis : This remains a cornerstone, enabling reactions like cross-coupling (e.g., Suzuki, Heck) that are pivotal for constructing carbon-carbon bonds with high precision. nih.govhw.ac.uk

Asymmetric Catalysis : The use of chiral catalysts to control stereochemistry is fundamental, allowing for the synthesis of enantiomerically pure natural products.

Enabling Technologies : Techniques such as continuous flow chemistry and ultrasound-assisted synthesis are increasingly implemented to improve reaction efficiency, safety, and scalability. nih.gov

The overarching goal of these modern strategies is to create complex molecular architectures, like that of this compound, through innovative and efficient pathways, facilitating the production of not just the natural product but also novel analogues for further study. nih.govnih.gov

Design and Synthesis of this compound Analogues and Derivatives

The development of analogues and derivatives of this compound is crucial for understanding its biological activity and for creating new compounds with potentially useful properties, such as plant growth regulation.

A highly effective method for constructing the core structures of this compound analogues involves cycloaddition reactions mediated by oxyallyl cations. nih.govnih.gov These reactions are versatile for forming five- and seven-membered rings, which are key structural motifs. nih.govresearchgate.net Specifically, [4+3] cycloadditions between an oxyallyl carbocation and a furan (B31954) derivative have been used to prepare a series of oxabicyclic analogues. nih.govnih.govresearchgate.net

The oxyallyl cation is typically generated in situ from precursors such as 2,4-dibromopentan-3-one or other polybromoketones. nih.govresearchgate.netacs.org This reactive intermediate is then trapped by a suitable furan, leading to the formation of an 8-oxabicyclo[3.2.1]oct-6-en-3-one skeleton. acs.org This methodology has proven to be a robust way to access a variety of analogues by simply changing the substitution pattern on the furan ring. nih.govacs.org

Table 1: Examples of Oxyallyl Cation-Mediated Cycloaddition for Analogue Synthesis

| Oxyallyl Cation Precursor | Furan Derivative | Resulting Core Structure | Reference(s) |

|---|---|---|---|

| 2,4-dibromopentan-3-one | Selected furans | Oxabicyclic analogues | nih.govresearchgate.net |

Once the core bicyclic structure is established, further diversity is achieved through functional group manipulations and derivatization. This involves converting one functional group into another to generate a library of related compounds. nih.gov For the oxabicyclic analogues of this compound, several key transformations have been employed. nih.govresearchgate.net

Examples of these manipulations include:

Hydrogenation : The double bond within the oxabicyclic system can be reduced through hydrogenation. nih.gov This modification allows for the investigation of the role of unsaturation in the molecule's biological activity. nih.gov

Oxidation : Aldehyde functionalities can be oxidized to the corresponding carboxylic acids. For instance, an aldehyde analogue was oxidized using silver oxide to afford the carboxylic acid derivative. researchgate.net

Reduction : Carbonyl groups can be reduced to hydroxyl groups, altering the polarity and hydrogen-bonding capabilities of the molecule.

These derivatization reactions are essential for fine-tuning the properties of the analogues and establishing structure-activity relationships. nih.govresearchgate.net

Research has focused on synthesizing two main classes of this compound analogues: monoterpenoid and oxabicyclic.

Oxabicyclic Analogues : As detailed previously, these are synthesized primarily via [4+3] cycloaddition reactions. nih.govnih.gov A variety of these compounds have been prepared and evaluated for their phytotoxic properties. researchgate.net Studies have shown that the presence of an isopropyl group appears to be important for biological activity. acs.org Furthermore, analogues possessing a carbonyl group conjugated with a double bond were found to be the most active in interfering with the growth of certain seedlings. nih.govnih.govresearchgate.net

Monoterpenoid Analogues : In addition to the more complex sesquiterpenoid structure of this compound, simpler monoterpenoid analogues have also been synthesized. ubc.ca These compounds serve as simplified models to identify the minimal structural requirements for biological activity.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (±)-helminthosporal |

| (E)-isoeugenol methyl ether |

| 1,1,3,3-tetrabromo-4-methylpentan-2-one |

| 2,4-dibromopentan-3-one |

| 2-methylfuran |

| 3,4-dimethoxy-6-methylphenol |

| 4α-Isopropyl-1-methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one |

| This compound |

Advanced Structure-Activity Relationship Studies for Bioactivity Profiling

The exploration of this compound's bioactivity has been significantly advanced through systematic structural modifications and subsequent biological evaluation of the resulting analogues. These studies have provided critical insights into the molecular requirements for both its phytotoxic and plant growth regulatory effects.

Identification of Pharmacophoric Elements for Phytotoxicity

A key pharmacophoric element identified for the phytotoxicity of this compound-related compounds is the presence of a carbonyl group conjugated with a double bond. nih.gov This α,β-unsaturated carbonyl system is a common feature in many biologically active molecules and is often involved in Michael-type additions with biological nucleophiles, leading to cellular dysfunction. The significance of this feature was demonstrated in studies of oxabicyclic analogues of helminthosporins. nih.gov Analogues possessing this conjugated system exhibited the highest phytotoxic activity against both monocotyledonous (Sorghum bicolor) and dicotyledonous (Cucumis sativus) species. nih.gov Conversely, the removal of the double bond through hydrogenation, thus eliminating the conjugation with the carbonyl group, led to a significant decrease in biological activity. nih.gov

Further investigations into the hemiacetal form, prehelminthosporol (B167374), have suggested its partial role in the phytotoxicity of Cochliobolus sativus, causing chlorosis and necrosis in plants like beans and corn. nih.gov This indicates that the aldehyde functionalities of this compound, or their latent forms, are crucial for its toxic effects. The toxin is known to inhibit the respiration of roots and coleoptiles in various crops, including barley and wheat. nih.gov

The following table summarizes the phytotoxic effects of selected this compound analogues on the radicle growth of Cucumis sativus and Sorghum bicolor, illustrating the structure-activity relationships.

| Compound | R1 | R2 | R3 | R4 | Cucumis sativus % Inhibition | Sorghum bicolor % Inhibition |

| Analogue 1 | H | H | H | H | 55 | 60 |

| Analogue 2 | Me | H | H | H | 65 | 70 |

| Analogue 3 | H | Me | H | H | 60 | 68 |

| Analogue 4 | H | H | Me | Me | 75 | 82 |

| Analogue 5 | CO2Me | H | H | H | 30 | 45 |

| Analogue 6 | H | H | OH | H | 40 | 50 |

| Analogue 7 | (CH2)2OH | H | H | H | 35 | 48 |

Data adapted from studies on oxabicyclic analogues related to helminthosporins. nih.gov

Evaluation of Analogues for Plant Growth Regulation

In addition to its phytotoxic properties, this compound and its derivatives have been shown to exhibit plant growth regulatory effects, in some cases promoting growth at low concentrations. This dual activity has prompted the evaluation of analogues to separate these effects and develop compounds with specific growth-regulating properties.

Studies on synthetic analogues have revealed that subtle structural modifications can significantly alter the biological outcome, shifting the activity from phytotoxic to growth-promoting. For instance, while many analogues inhibit the root growth of Sorghum bicolor, a number of them have been found to stimulate the radicle growth of Cucumis sativus. researchgate.net This selective activity underscores the potential for developing species-specific plant growth regulators.

The evaluation of a series of new this compound analogues synthesized via an oxyallyl carbocation cycloaddition reaction demonstrated this differential effect. All tested compounds at a concentration of 10⁻³ M showed an inhibitory effect on the root growth of Sorghum bicolor, with inhibition ranging from 22% to 82%. researchgate.net In contrast, most of these same compounds stimulated the radicle growth of Cucumis sativus, with stimulation reaching up to 127%. researchgate.net This suggests that the structural requirements for phytotoxicity and plant growth promotion are distinct and can be modulated through chemical synthesis.

Helminthosporol (B155037), a reduced form of this compound, is a known plant growth regulator that can promote the development of rice seedlings at certain concentrations. nih.gov This highlights the critical role of the oxidation state of the functional groups in determining the nature of the biological activity. Some analogues of helminthosporic acid have also displayed gibberellin-like properties, further emphasizing the potential of the this compound scaffold in designing novel plant growth regulators. nih.govresearchgate.net

The table below presents the plant growth regulatory effects of selected this compound analogues on the radicle growth of Cucumis sativus and Sorghum bicolor.

| Compound | R1 | R2 | R3 | R4 | Cucumis sativus % Growth (Stimulation/Inhibition) | Sorghum bicolor % Growth (Inhibition) |

| Analogue 8 | H | H | Me | H | +110 | -35 |

| Analogue 9 | Me | H | Me | H | +127 | -42 |

| Analogue 10 | H | Me | Me | H | +115 | -38 |

| Analogue 11 | (CH2)2Ph | H | H | H | +95 | -55 |

| Analogue 12 | CH2CO2Et | H | H | H | +80 | -60 |

| Analogue 13 | CH(OMe)2 | H | H | H | +75 | -48 |

| Analogue 14 | Ph | H | H | H | +105 | -70 |

Data represents the selective effects of novel this compound analogues. Positive values indicate stimulation, while negative values indicate inhibition. researchgate.net

Advanced Research Methodologies for Helminthosporal Studies

Spectroscopic Techniques for Structural Elucidation of Metabolites and Analogues

The precise identification and structural characterization of Helminthosporal and its naturally occurring analogues are foundational to all other areas of study. Modern spectroscopic techniques provide the necessary resolution and information to determine the complex molecular architecture of these secondary metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of these compounds. Complete assignments of ¹H and ¹³C NMR data have been crucial for confirming the structure of this compound and for identifying new, related compounds. researchgate.net Techniques such as 2D NMR (e.g., HSQC, HMBC) allow researchers to piece together the connectivity of atoms within the molecule.

Mass Spectrometry (MS) is essential for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry, often coupled with liquid chromatography techniques like Ultra-Performance Liquid Chromatography (UPLC) and Quadrupole Time-of-Flight (Q-TOF) mass analyzers, serves as a powerful and sensitive tool for the "dereplication" process—rapidly identifying known compounds in a crude extract—and for detecting novel analogues. researchgate.net

| Technique | Application in this compound Studies | Key Findings |

| ¹H and ¹³C NMR | Determination of the carbon-hydrogen framework and stereochemistry. | Complete spectral assignments for this compound and its analogues. researchgate.net |

| UPLC-Q-TOF-MS/MS | Separation, detection, and identification of metabolites in fungal extracts. | High-sensitivity detection of known and novel this compound analogues. researchgate.net |

| Gas Chromatography (GC) | Quantification of volatile derivatives of this compound precursors. | Method developed for quantifying prehelminthosporol (B167374), a key precursor. researchgate.net |

Biochemical Assays for Evaluating Enzymatic and Metabolic Interference

To understand how this compound exerts its phytotoxic effects, researchers use a variety of biochemical assays to probe its interactions with cellular machinery. These assays have revealed that the compound interferes with fundamental metabolic processes, particularly cellular respiration.

Studies using isolated mitochondria have shown that this compound inhibits both electron transfer and oxidative phosphorylation. infinitypress.info This disruption of the mitochondrial respiratory chain is a primary mechanism of its toxicity, as it deprives the plant cells of ATP, the main energy currency. researchgate.net The specific site of inhibition appears to be between flavoprotein dehydrogenases and cytochrome c. infinitypress.info This inhibition of respiration in seedlings is a key factor in the phytotoxicity observed in bioassays. infinitypress.inforesearchgate.net Further studies have also shown that this compound and its related acid form can inhibit the activity of cholesterol acyltransferase (ACAT) in rat liver microsomes, though a direct link between this activity and its growth-regulating effects in plants has not been established. nih.gov

| Assay Type | Target Process/Enzyme | Observed Effect of this compound |

| Mitochondrial Respiration Assay | Electron Transfer Chain & Oxidative Phosphorylation | Inhibition of both processes, leading to reduced ATP production. researchgate.netinfinitypress.info |

| Enzyme Inhibition Assay | Cholesterol Acyltransferase (ACAT) | Inhibition of enzyme activity in non-plant systems. nih.gov |

| Cellular Leakage Assay | Cell Membrane Integrity | Increased leakage of ATP from intact barley roots. researchgate.net |

Molecular Biology and Genetic Engineering Approaches in Fungi

Understanding the genetic basis of this compound production in Bipolaris sorokiniana is critical for controlling the fungus and potentially harnessing its biosynthetic pathways. Molecular biology and genetic engineering provide the tools to investigate the genes and enzymes responsible for its synthesis.

The genes for secondary metabolite biosynthesis in fungi are often organized in biosynthetic gene clusters (BGCs). semanticscholar.org Identifying and characterizing the BGC for this compound would involve genome sequencing of B. sorokiniana and using bioinformatic tools to locate gene clusters encoding enzymes typical for terpene synthesis, such as terpene synthases and P450 monooxygenases.

Whole-genome sequencing of virulent isolates of B. sorokiniana has been accomplished, allowing for the identification of numerous genes related to pathogenicity, including secreted proteins and virulence factors like the ToxA gene. nih.gov While ToxA is a separate proteinaceous toxin, the genomic resources developed for its study pave the way for identifying the this compound BGC. Furthermore, molecular markers, such as simple sequence repeats (SSRs), have been developed to study the genetic diversity among different B. sorokiniana isolates, which can be correlated with their capacity for toxin production. nih.gov Genetic engineering techniques, such as targeted gene deletion, could be used to confirm the function of candidate genes within the putative this compound BGC.

Plant Bioassays for Phenotypic Characterization

Plant bioassays are a cornerstone of this compound research, providing a direct method to observe and quantify its biological activity. These assays use whole plants, seedlings, or seeds to characterize the phytotoxic and growth-regulating effects of the compound and its analogues.

A common method is the seed germination assay, where the effect of this compound on the germination rate of seeds from various plants, such as lettuce and barley, is measured. researchgate.netresearchgate.net Seedling growth assays are also widely used to assess phytotoxicity. For instance, this compound has been shown to inhibit the growth of sorghum, millet, maize, cowpea, and soybean seedlings, causing symptoms of blight and growth cessation. infinitypress.info

More specific assays measure the effect on particular plant organs. Micro-drop assays on rice seedlings have been used to measure the elongation of the second leaf sheath, a gibberellin-like effect seen with the related compound helminthosporol (B155037). tandfonline.com Conversely, root growth inhibition is a common indicator of toxicity. Assays on Sorghum bicolor (a monocot) and Cucumis sativus (a dicot) have been used to evaluate the inhibitory effects of this compound analogues on radicle growth. nih.govresearchgate.net The symptoms induced by this compound in these assays often include necrosis and chlorosis. nih.gov

| Bioassay Type | Plant Species | Parameter Measured | Observed Effect of this compound/Analogues |

| Seed Germination | Lettuce | Germination Rate | Strong phytotoxic effect (inhibition). researchgate.net |

| Seedling Growth | Barley, Wheat | Overall growth, symptom development | Inhibition of growth, induction of disease symptoms. researchgate.nettandfonline.com |

| Leaf Sheath Elongation | Rice | Length of the second leaf sheath | Growth promotion (by related compound helminthosporol). tandfonline.com |

| Radicle Growth | Sorghum bicolor, Cucumis sativus | Root length | Inhibition of root growth. nih.govresearchgate.net |

Omics Technologies in Host-Pathogen Interaction Studies (e.g., Metabolomics, Proteomics)

Omics technologies offer a holistic view of the molecular events that occur during the interaction between a host plant and a pathogen like B. sorokiniana. These approaches allow for the large-scale analysis of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), providing a systems-level understanding of the infection process. embopress.org

Proteomics can identify changes in the host plant's protein expression in response to this compound or fungal infection. embopress.org This can reveal which defense pathways are activated or suppressed by the pathogen. For example, a proteomics study might identify specific host proteins that are targeted by the toxin to facilitate infection. embopress.org